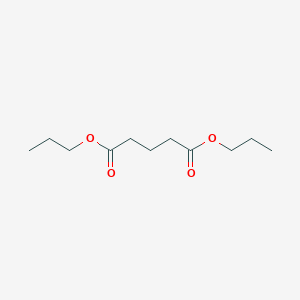
Dipropyl glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl glutarate (DPG) is an ester of glutaric acid and propanol. It is a colorless, odorless, and non-toxic liquid that is used in various scientific research applications. DPG is a versatile compound that has been used in the synthesis of various chemicals, including polymers, resins, and plasticizers.
Applications De Recherche Scientifique
Dipropyl glutarate has been used in various scientific research applications, including as a solvent, plasticizer, and lubricant. It is commonly used in the synthesis of polymers, resins, and plasticizers. Dipropyl glutarate is also used as a solvent for the extraction of various compounds, including essential oils and flavors. Additionally, Dipropyl glutarate has been used as a lubricant in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of Dipropyl glutarate is not well understood. However, it is believed that Dipropyl glutarate acts as a plasticizer by reducing the intermolecular forces between polymer chains, thus increasing the flexibility and durability of the polymer. Dipropyl glutarate may also act as a lubricant by reducing friction between surfaces.
Effets Biochimiques Et Physiologiques
Dipropyl glutarate has no known biochemical or physiological effects in humans. However, it has been shown to be toxic to aquatic organisms and may cause skin irritation in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Dipropyl glutarate has several advantages for use in lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. Dipropyl glutarate is also a versatile compound that can be used in various scientific research applications. However, Dipropyl glutarate has some limitations. It is not soluble in water, which may limit its use in some experiments. Additionally, Dipropyl glutarate may interfere with some analytical techniques, such as gas chromatography.
Orientations Futures
There are several future directions for the use of Dipropyl glutarate in scientific research. One potential application is in the synthesis of biodegradable polymers. Dipropyl glutarate may also be used as a plasticizer in the production of flexible electronics. Additionally, Dipropyl glutarate may have potential applications in the field of drug delivery, as it has been shown to enhance the solubility and bioavailability of some drugs.
Conclusion:
Dipropyl glutarate is a versatile compound that has been used in various scientific research applications. It is synthesized through the esterification reaction of glutaric acid and propanol and has several advantages and limitations for use in lab experiments. While the mechanism of action of Dipropyl glutarate is not well understood, it has been shown to have potential applications in the synthesis of biodegradable polymers, flexible electronics, and drug delivery. Further research is needed to fully understand the potential applications of Dipropyl glutarate in scientific research.
Méthodes De Synthèse
Dipropyl glutarate is synthesized through the esterification reaction of glutaric acid and propanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation. The yield of Dipropyl glutarate can be improved by using excess propanol and removing the water formed during the reaction.
Propriétés
Numéro CAS |
1724-48-7 |
|---|---|
Nom du produit |
Dipropyl glutarate |
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
dipropyl pentanedioate |
InChI |
InChI=1S/C11H20O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-9H2,1-2H3 |
Clé InChI |
IXAVSISAEGUDSL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCCC(=O)OCCC |
SMILES canonique |
CCCOC(=O)CCCC(=O)OCCC |
Autres numéros CAS |
1724-48-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



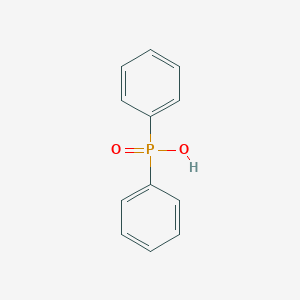
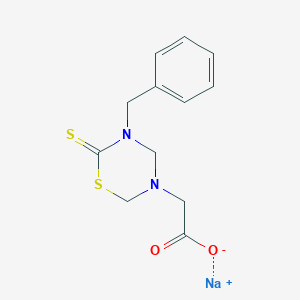
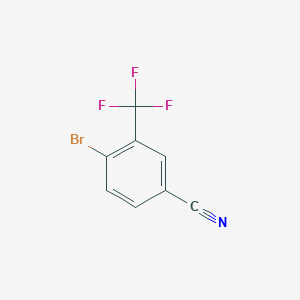
![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
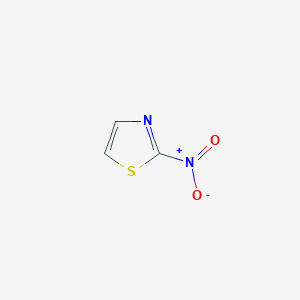
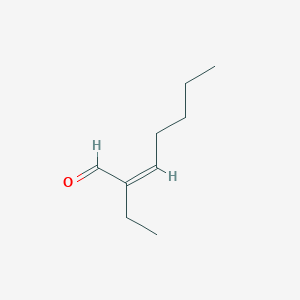
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
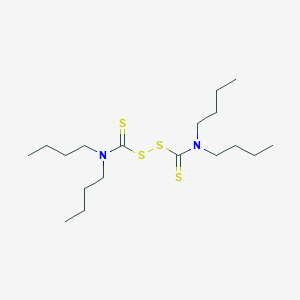
![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)
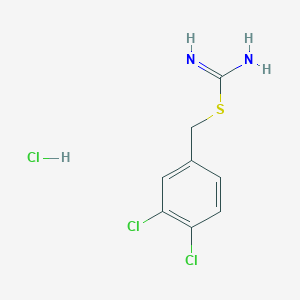
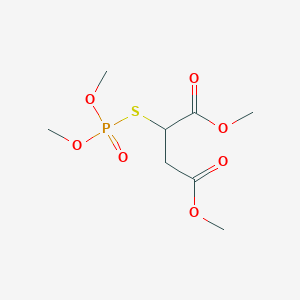
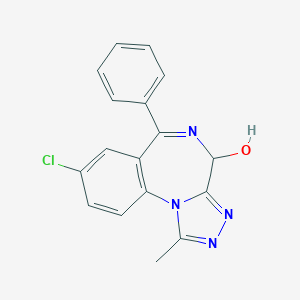
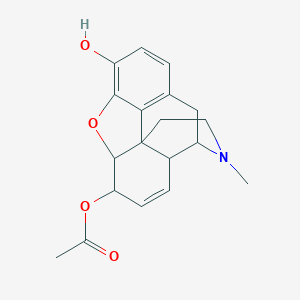
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)